molecular formula C34H47NO2 B609768 (8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 2222344-98-9

(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B609768
CAS No.: 2222344-98-9
M. Wt: 501.7 g/mol
InChI Key: VNLTWJIWEYPBIF-KMSLUKAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORIC-101 is a potent and selective orally bioavailable small molecule antagonist of the glucocorticoid receptor. The glucocorticoid receptor is a nuclear hormone receptor that plays a significant role in regulating various physiological processes, including metabolism, immune response, and stress response. ORIC-101 has been developed to counteract the resistance mechanisms in cancer therapy, particularly in metastatic castration-resistant prostate cancer .

Scientific Research Applications

ORIC-101 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORIC-101 involves structure-based modification of mifepristone, a first-generation glucocorticoid receptor antagonist. The synthetic route includes several steps of chemical reactions, such as oxidation, reduction, and substitution, to achieve the desired molecular structure with high potency and selectivity .

Industrial Production Methods

Industrial production of ORIC-101 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key steps include the use of specific reagents and catalysts to facilitate the chemical transformations required to produce ORIC-101 .

Chemical Reactions Analysis

Types of Reactions

ORIC-101 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of ORIC-101 include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major product formed from these reactions is ORIC-101 itself, with high purity and potency. By-products are minimized through careful control of reaction conditions and purification processes .

Comparison with Similar Compounds

Similar Compounds

    Mifepristone: A first-generation glucocorticoid receptor antagonist with broader activity but higher androgen receptor agonistic activity.

    RU-486: Another glucocorticoid receptor antagonist with similar properties to mifepristone.

Uniqueness of ORIC-101

ORIC-101 is unique in its high potency and selectivity as a glucocorticoid receptor antagonist. It has a favorable cytochrome P450 inhibition profile, reducing the potential for drug-drug interactions. Unlike mifepristone, ORIC-101 can be co-dosed with chemotherapeutic agents metabolized by cytochrome P450 enzymes, making it particularly suitable for combination therapies in cancer treatment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of ORIC-101 involves the condensation of two key starting materials, followed by several reaction steps to form the final product.", "Starting Materials": [ "4-(4-aminophenyl)-2-methylquinoline", "4-(4-chlorophenyl)-2-methylquinoline" ], "Reaction": [ "Step 1: The starting materials are condensed using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form an intermediate product.", "Step 2: The intermediate product is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride (NaBH4), to form the corresponding amine.", "Step 3: The amine is then reacted with a suitable acid, such as 4-chlorobenzoic acid, in the presence of a coupling agent, such as DCC, to form the corresponding amide.", "Step 4: The amide is then subjected to a deprotection reaction using a suitable reagent, such as trifluoroacetic acid (TFA), to remove any protecting groups and form the final product, ORIC-101." ] }

CAS No.

2222344-98-9

Molecular Formula

C34H47NO2

Molecular Weight

501.7 g/mol

IUPAC Name

(8R,9S,10R,11S,13S,14S,17S)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m0/s1

InChI Key

VNLTWJIWEYPBIF-KMSLUKAPSA-N

Isomeric SMILES

CC(C)N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC(C)(C)C)O)[C@H]4[C@H]2[C@H]5CCC(=O)C=C5CC4)C

SMILES

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORIC-101;  ORIC 101;  ORIC101; 

Origin of Product

United States
Customer
Q & A

Q1: What is the primary mechanism of action of ORIC-101?

A1: ORIC-101 is a potent and selective antagonist of the glucocorticoid receptor (GR) [, ]. It binds to GR, preventing the activation of GR-mediated signaling pathways that normally lead to the expression of genes involved in processes like cell cycle regulation, inflammation, and metabolism [, , ].

Q2: How does ORIC-101 impact the transcriptional activity of the glucocorticoid receptor?

A2: ORIC-101 effectively inhibits GR transcriptional activity, blocking the expression of GR target genes [, ]. This inhibition has been observed in both in vitro and in vivo studies, with ORIC-101 demonstrating dose-dependent suppression of GR target genes such as FKBP5, GILZ, and PER1 [, , ].

Q3: What is the significance of ORIC-101's selectivity for the glucocorticoid receptor?

A3: Unlike first-generation GR antagonists like mifepristone, ORIC-101 displays reduced agonistic activity towards the androgen receptor (AR) []. This selectivity is particularly important for its potential use in treating AR-positive tumors, as it minimizes the risk of counteracting desired antiandrogen effects [].

Q4: How does ORIC-101 impact tumor cells' response to chemotherapy?

A4: Preclinical studies suggest that ORIC-101 can reverse glucocorticoid-mediated resistance to chemotherapy in various cancer types [, , , ]. By inhibiting GR signaling, ORIC-101 appears to restore sensitivity to chemotherapeutics, enhancing their efficacy in inhibiting tumor growth [, , ].

Q5: Can you elaborate on the role of the glucocorticoid receptor in mediating resistance to chemotherapy?

A5: Activation of GR signaling has been implicated in driving resistance to chemotherapeutics, particularly taxanes, in various tumor types [, ]. This resistance is thought to stem from GR's ability to regulate the expression of genes involved in cell survival, proliferation, and drug metabolism [, , ].

Q6: What specific evidence supports ORIC-101's ability to overcome resistance to taxane-based chemotherapy?

A6: Preclinical studies have demonstrated that ORIC-101 can enhance the efficacy of taxanes like paclitaxel in inhibiting tumor growth [, , ]. In triple-negative breast cancer models, ORIC-101 reversed the GR-driven epithelial-to-mesenchymal transition (EMT) phenotype, a process associated with chemotherapy resistance, and enhanced sensitivity to paclitaxel [, ].

Q7: Are there specific biomarkers that can be used to assess ORIC-101's pharmacodynamic activity?

A7: Research suggests that FKBP5 and KLK3 (which encodes PSA) are transcriptional targets of both GR and AR, making them potential pharmacodynamic biomarkers for ORIC-101 []. Studies have shown that ORIC-101 can effectively inhibit the glucocorticoid-induced expression of these genes, indicating its on-target activity [].

Q8: How does ORIC-101's pharmacokinetic profile contribute to its potential clinical utility?

A8: ORIC-101 is orally bioavailable, meaning it can be administered orally for convenient dosing [, , ]. Additionally, its improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile, compared to mifepristone, reduces the risk of drug-drug interactions, particularly with chemotherapeutics metabolized by these enzymes [].

Q9: What is the significance of the ongoing clinical trials involving ORIC-101?

A9: Several clinical trials are underway to evaluate the safety and efficacy of ORIC-101 in combination with various anticancer therapies [, , ]. These trials are crucial for determining the optimal dosing regimens, identifying potential side effects, and ultimately assessing ORIC-101's clinical benefit in patients with different cancer types [, , ].

Q10: Are there specific cancer types being targeted in these clinical trials?

A10: Current clinical trials are investigating ORIC-101 in combination with nab-paclitaxel for advanced solid tumors, including pancreatic, ovarian, and triple-negative breast cancers []. Additionally, a phase 1b study explored ORIC-101 in combination with enzalutamide for metastatic castration-resistant prostate cancer [, ].

Q11: What were the preliminary findings of the phase 1b study of ORIC-101 in combination with enzalutamide?

A11: While the combination demonstrated an acceptable tolerability profile and confirmed ORIC-101's ability to inhibit GR targets, it did not meet the prespecified target rate for disease control in men with metastatic castration-resistant prostate cancer resistant to enzalutamide []. Exploratory subgroup analyses suggested a potential benefit in patients with high GR expression and no other resistance markers, though further confirmation is needed [].

Q12: How do the preclinical findings with ORIC-101 compare to its performance in clinical settings?

A12: While preclinical data have shown promising results in various cancer models, translating these findings to the clinic can be challenging [, , , ]. Factors like tumor heterogeneity, complex resistance mechanisms, and individual patient variability can influence clinical outcomes [].

Q13: What is the significance of the FOXA1-GR axis in cancer development, and how does ORIC-101 play a role?

A13: Research has identified a subset of non-small cell lung cancer (NSCLC) cells that are dependent on the FOXA1-GR transcriptional axis for growth [, ]. In these cells, FOXA1 and GR cooperate to regulate genes involved in EGF signaling and cell cycle progression [, ]. ORIC-101 effectively inhibits the growth of these FOXA1-GR-dependent NSCLC cells in vitro and in vivo by suppressing target gene expression, highlighting its potential therapeutic relevance in this context [, ].

Q14: How does the radioligand 18F-YJH08 contribute to understanding GR antagonist activity?

A14: 18F-YJH08 is a radioligand that specifically binds to GR, enabling the visualization and quantification of GR engagement in vivo []. Studies using 18F-YJH08 have shown that ORIC-101 effectively binds to GR in both tumor and normal tissues, providing valuable insights into its biodistribution and target engagement [].

Q15: Why is understanding the tissue distribution of GR antagonists important?

A15: Since GR is ubiquitously expressed in the body, characterizing the tissue distribution of GR antagonists like ORIC-101 is crucial for understanding potential on-target and off-target effects []. This information is essential for optimizing dosing regimens, predicting potential toxicities, and ultimately ensuring patient safety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.